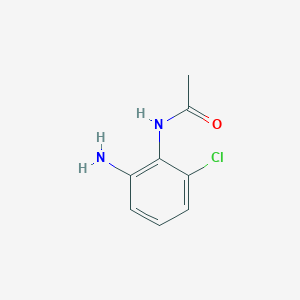![molecular formula C10H14O2 B14301347 [5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid CAS No. 116236-72-7](/img/structure/B14301347.png)
[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopentene ring substituted with a prop-2-en-1-yl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via a Grignard reaction, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with the cyclopentene ring.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated compounds, amides
Applications De Recherche Scientifique
[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentaneacetic acid: Similar structure but lacks the prop-2-en-1-yl group.
Cyclopenteneacetic acid: Similar structure but lacks the prop-2-en-1-yl group.
Prop-2-en-1-ylcyclopentane: Similar structure but lacks the acetic acid moiety.
Uniqueness
[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid is unique due to the presence of both the prop-2-en-1-yl group and the acetic acid moiety on the cyclopentene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
| 116236-72-7 | |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-(5-prop-2-enylcyclopenten-1-yl)acetic acid |
InChI |
InChI=1S/C10H14O2/c1-2-4-8-5-3-6-9(8)7-10(11)12/h2,6,8H,1,3-5,7H2,(H,11,12) |
Clé InChI |
VFPPXDMSUHWFIZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCC=C1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



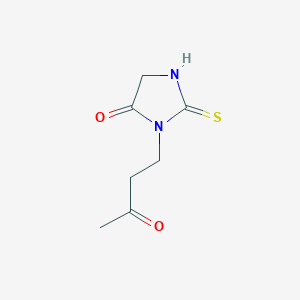

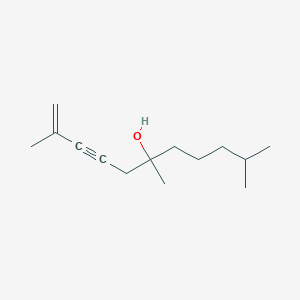
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
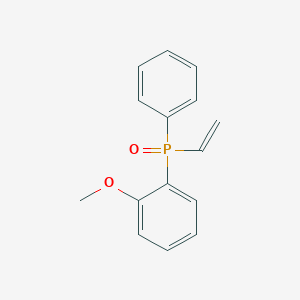
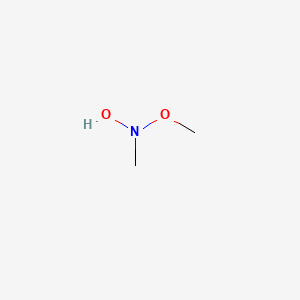
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)

